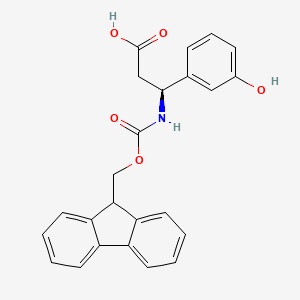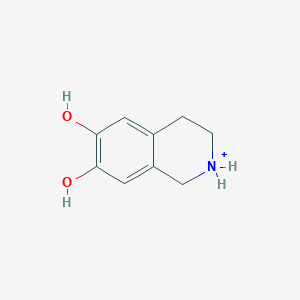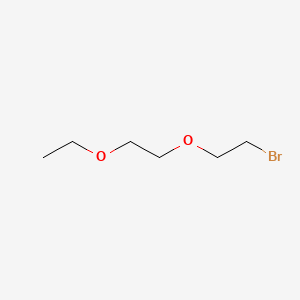
2-(3-Clorofenil)acetamida
Descripción general
Descripción
2-(3-Chlorophenyl)acetamide is an organic compound with the molecular formula C8H8ClNO It is a derivative of acetamide where the hydrogen atom of the phenyl ring is substituted by a chlorine atom at the meta position
Aplicaciones Científicas De Investigación
2-(3-Chlorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(3-Chlorophenyl)acetamide may also interact with various biological targets.
Mode of Action
Related compounds have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(3-Chlorophenyl)acetamide may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to 2-(3-chlorophenyl)acetamide, can be involved in various biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 2-(3-Chlorophenyl)acetamide may also influence similar biochemical pathways.
Result of Action
Related compounds have been shown to exhibit various biological activities, suggesting that 2-(3-chlorophenyl)acetamide may also have diverse molecular and cellular effects .
Action Environment
For instance, temperature extremes and wounding have been shown to affect the levels of indole-3-acetic acid, a plant hormone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)acetamide typically involves the reaction of 3-chloroaniline with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product through an acetylation reaction. The general reaction scheme is as follows:
3-Chloroaniline+Acetic Anhydride→2-(3-Chlorophenyl)acetamide+Acetic Acid
Industrial Production Methods: In an industrial setting, the production of 2-(3-Chlorophenyl)acetamide can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a steady flow of reactants and products, minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: 3-Chlorobenzoic acid.
Reduction: 3-Chloroaniline.
Substitution: Depending on the nucleophile, products can include 3-hydroxyphenylacetamide or 3-aminophenylacetamide.
Comparación Con Compuestos Similares
- 2-Chlorophenylacetamide
- 4-Chlorophenylacetamide
- 3-Chloroacetanilide
Comparison: 2-(3-Chlorophenyl)acetamide is unique due to the position of the chlorine atom on the phenyl ring. This positional difference can significantly influence the compound’s reactivity and biological activity. For example, 2-(3-Chlorophenyl)acetamide may exhibit different pharmacokinetic properties compared to its ortho or para-substituted analogs.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSIKJFOVXUNMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415943 | |
| Record name | 2-(3-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58357-84-9 | |
| Record name | 2-(3-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights does the crystal structure provide about the interaction between N-(2-amino-1H-benzimidazol-5-yl)-2-(3-chlorophenyl)acetamide and Factor VIIa?
A1: The research paper "Crystal Structure of Factor VIIa in complex with N-(2-amino-1H-benzimidazol-5-yl)-2-(3-chlorophenyl)acetamide" [] investigates the binding mode of the aforementioned compound within the active site of Factor VIIa. While the abstract doesn't delve into specific structural details, it suggests that the study successfully obtained a crystal structure of the complex. This structural information is crucial for understanding the specific interactions between the compound and the amino acid residues within the Factor VIIa active site. Such knowledge can be further utilized for structure-based drug design and optimization of novel compounds targeting Factor VIIa.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-Methoxyphenoxy)methyl]piperidine](/img/structure/B1588644.png)


![[(1R)-1-Phenylethyl]-prop-2-enylazanium](/img/structure/B1588650.png)








